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Get Quote

VPS34-IN1 is a potent and selective ATP-competitive inhibitor of the class III phosphatidylinositol-3-kinase

VPS34. It inhibits recombinant VPS34 with an ICso of 25 nM in vitro and demonstrates high specificity,

showing no significant activity against 340 protein kinases or 25 other lipid kinases, including all class I and

class II PI3K isoforms [1]. Its application in cell culture rapidly depletes cellular phosphatidylinositol-3-

phosphate (PI3P) pools, affecting processes like autophagy, endosomal trafficking, and cell signaling.

Detailed Cell Treatment Protocols

The treatment conditions for VPS34-IN1 depend heavily on the biological process under investigation and

the cell line used. The table below summarizes key parameters from published studies.

Biological Reported
. Treatment . Source Study /
Process / Cell Working . Key Findings / Readouts
. Duration Context
Type Concentration
General Acute 1-3uM 1 minuteto  Rapid dissociation of PI3P Study of
PI3P Depletion 30 minutes  probes (e.g., EEAL, endosomal

& Endosomal
Dynamics (e.g.,
in HelLa, Balb
3T3 cells)

2XFYVE) from endosomes;  recycling [2]
restructuring of early

endosomes; impairment of

endosomal recycling

compartment biogenesis.

[2]
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Biological Reported
) Treatment o Source Study /
Process | Cell Working . Key Findings / Readouts
Type Concentration puration Context
Autophagy 1.25-5uM 1-4 hours Inhibition of Study of
Inhibition (e.g., autophagosome formation; aggrephagy and
in Hela, reduction in LC3 lipidation proteotoxicity [3]
HCT116, and clearance of protein
HEK293T cells) aggregates (aggrephagy).
[3]
SGK3 Signaling 1-5puM 1 minuteto  Rapid (~1 min) loss of Characterization
Inhibition (in 1 hour SGKS3 phosphorylation at T-  of VPS34-IN1 [1]
HEK293 and loop and hydrophobic motif
other lines) sites; used as a biomarker
for VPS34 inhibition. [1]
Induction of 1-10 puM (ICso 24 - 48 Dose-dependent induction Study of
Apoptosis in ~2-5 uM) hours of apoptosis; synergistic antileukemic
AML (e.g., in cell death with L- activity [4]
MOLM-14, MV4- asparaginase; disruption of
11 cell lines) FLT3-ITD/STATS signaling.
[4]
Primary Human 5uM 48 hours Induction of apoptosis in Study of
AML Blasts patient-derived leukemic antileukemic
cells, with minimal effects activity [4]

on normal CD34+
hematopoietic cells. [4]

Step-by-Step Experimental Methodology

Here is a generalized workflow for treating cells with VPS34-IN1, which can be adapted based on the

specific aims from the table above.

1. Inhibitor Preparation - Stock Solution: Resolve VPS34-IN1 in high-quality DMSO to prepare a

concentrated stock solution (e.g., 10 mM or 50 mM). - Aliquoting: Aliquot the stock solution to avoid

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-022-00815-0
https://jbiomedsci.biomedcentral.com/articles/10.1186/s12929-022-00815-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209782/
https://www.nature.com/articles/s41389-020-00278-8
https://www.nature.com/articles/s41389-020-00278-8
https://www.nature.com/articles/s41389-020-00278-8
https://www.nature.com/articles/s41389-020-00278-8
https://www.smolecule.com/products/s548427?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

repeated freeze-thaw cycles. - Storage: Store aliquots at -20°C or -80°C for long-term stability. - Working
Solution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final
concentration immediately before use. The final DMSO concentration should typically be < 0.1% (v/v). A

vehicle control (DMSO-only) must be included in every experiment.

2. Cell Culture and Treatment - Cell Seeding: Seed cells at an appropriate density in standard culture
vessels (e.g., 6-well plates, 60 mm dishes) using the recommended growth medium (e.g., RPMI 1640 or
DMEM with 10% FBS). [4] [2] - Pre-treatment Incubation: Allow cells to adhere and recover for at least
12-24 hours (or until they reach 50-70% confluency). - Treatment: Replace the old medium with fresh
medium containing VPS34-IN1 or the vehicle control. - Incubation: Incubate cells for the predetermined

duration at 37°C in a 5% COz2 incubator.

3. Post-Treatment Analysis (Examples) - Western Blotting: Analyze changes in signaling pathways or
autophagy markers. - Lysis: Lyse cells in RIPA or NP-40 buffer supplemented with protease and phosphatase
inhibitors. [4] [3] - Analysis: Probe for phospho-SGK3 (T-loop), total SGK3, LC3 (to monitor lipidated
LC3-1I), p62/SQSTM1, or other proteins of interest. [1] [4] - Immunofluorescence and Microscopy:
Assess the localization of PI3P-binding proteins or endosomal markers. - For acute PI3P depletion, cells can
be treated for as little as 1-10 minutes. [2] - Fix cells and stain with antibodies against proteins like EEA1 or
use transfected probes like GFP-2xFYVE. [2] - Flow Cytometry: For apoptosis analysis in suspension cells
(e.g., AML lines), stain treated cells with Annexin V/PI and analyze by flow cytometry. [4] - Cell Viability

Assays: Use assays like Uptiblue or MTT after 48-72 hours of treatment to determine ICso values. [4]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and steps in a typical VPS34-IN1 experiment.
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Critical Considerations for Experimental Design

¢ Specificity and Controls: While VPS34-IN1 is highly selective, including a negative control (vehicle,
e.g., DMSO) and a positive control (e.g., a known autophagy inhibitor like chloroquine) is crucial for
validating your experimental system [4].

¢ Cell Line Variability: Response to VPS34-IN1 can vary. AML cell lines, for instance, show differential
sensitivity, and some functions may be compensated for in knockout models [4] [5]. A dose-response
analysis is recommended for new cell types.

e Acute vs. Chronic Effects: Distinguish between rapid, direct effects of PI3P depletion (occurring
within minutes) and longer-term phenotypic consequences (e.g., apoptosis after 24-48 hours). The
chosen treatment duration should reflect this [1] [2].
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¢ Handling Radioactivity: If adapting the in vitro lipid kinase assay protocol [6], strict adherence to
local radiation safety regulations is mandatory.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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